1-Heptyl-1H-imidazole

Vue d'ensemble

Description

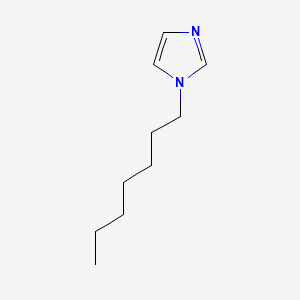

1-Heptyl-1H-imidazole is an organic compound with the molecular formula C10H18N2 . It belongs to the class of imidazoles, which are aromatic heterocyclic compounds. It is a colorless to light yellow liquid with a special herb aroma . This compound is mainly used as a chemical reagent and is widely used in organic synthesis, medicine, pesticide, and other fields .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structural details specific to this compound were not found in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the retrieved papers, imidazole compounds are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

This compound has an average mass of 166.263 Da . It is a colorless to light yellow liquid with a special herb aroma . More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

1. Imidazole-Based Medicinal Chemistry

Imidazole rings, including 1-Heptyl-1H-imidazole, are crucial in medicinal chemistry due to their structural features and electron-rich characteristics. These rings bind effectively with enzymes and receptors, showcasing broad bioactivities. Imidazole derivatives are extensively used in clinical drugs for treating various diseases due to their high therapeutic potency. They have applications across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and in diagnostics and pathology (Zhang et al., 2014).

2. Synthesis and Pharmacological Evaluation

This compound derivatives have been synthesized and evaluated for their biological activity. Studies have shown a clear structure-activity relationship, with certain modifications resulting in hormonal activity and increased antiproliferative effects against human breast cancer cell lines. They also exhibit inhibitory effects on cyclooxygenase enzymes, suggesting their role in the arachidonic acid cascade (Wiglenda et al., 2005).

3. Synthesis of Imidazole Derivatives

Research has been conducted on the regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation. This synthesis method supports a mechanism involving an electrophilic attack on the imidazole ring and has resulted in compounds showing significant cytotoxic activity against human tumor cell lines (Bellina et al., 2005).

4. Antimicrobial Applications

Imidazole drugs, including those with the this compound structure, have broad applications in antimicrobial therapy. Their structural and pharmacokinetic characteristics enhance their effectiveness in treating microbial infections (Narwal et al., 2012).

5. Applications in Material Science

This compound and its derivatives have been utilized in the formation of one-dimensional anhydrous proton-conducting channels in metallo-supramolecular polymers, indicating their potential in material science applications like high-temperature proton conductors (Chakraborty et al., 2017).

Safety and Hazards

Orientations Futures

Imidazole compounds, including 1-Heptyl-1H-imidazole, have gained attention in scientific research due to their unique properties and potential applications in various fields. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , and the design of future generation novel and potent imidazole-containing drugs .

Mécanisme D'action

Target of Action

1-Heptyl-1H-imidazole, also known as 1-heptylimidazole, is a type of imidazole compound . Imidazoles are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazole compounds are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole compounds are known to be key components of functional molecules used in a variety of applications, suggesting they may have diverse effects at the molecular and cellular level .

Action Environment

The synthesis and utility of imidazole compounds are known to be influenced by a variety of factors, including the compatibility of functional groups and resultant substitution patterns around the ring .

Analyse Biochimique

Biochemical Properties

Imidazoles, the core structure of this compound, are known to play a crucial role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes

Molecular Mechanism

Imidazoles are known to participate in a variety of chemical reactions due to their unique chemical structure

Metabolic Pathways

Imidazoles are known to be involved in important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Propriétés

IUPAC Name |

1-heptylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQMTFKCFYHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201892 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-09-3 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

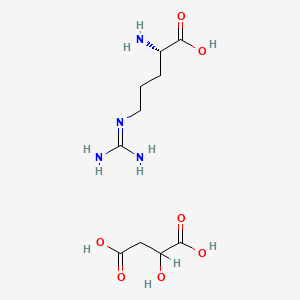

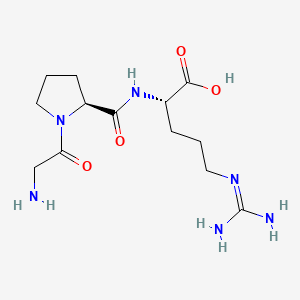

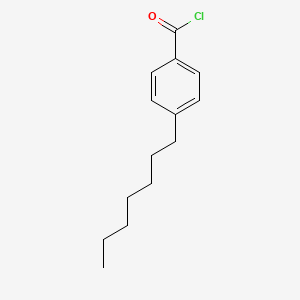

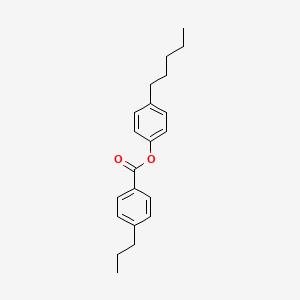

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

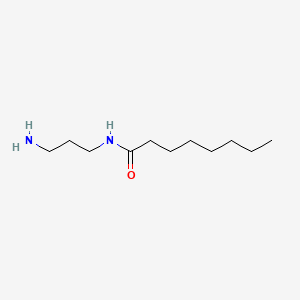

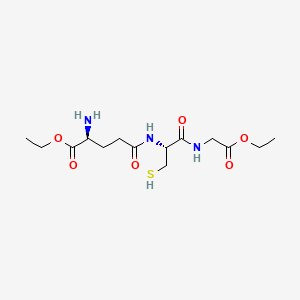

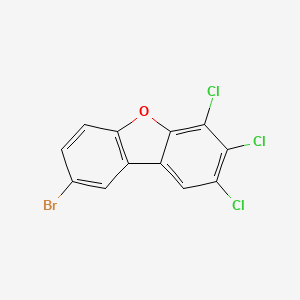

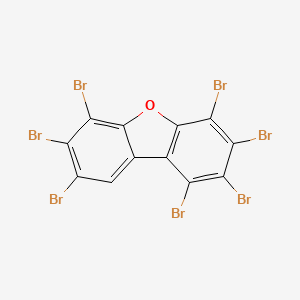

Feasible Synthetic Routes

Q1: How does 1-Heptylimidazole interact with metal ions, and what are the downstream effects?

A1: 1-Heptylimidazole acts as a metal ion carrier in polymer inclusion membranes (PIMs). It interacts with metal ions like cadmium(II), lead(II), cobalt(II), nickel(II), copper(II), and zinc(II) by forming complexes. [, ] This complex formation enables the selective transport of metal ions across the PIMs, allowing for separation and extraction from solutions. [, ] The steric effects of substituents on the imidazole ring can influence the selectivity and efficiency of metal ion transport. [] For instance, the presence of a methyl group at the 2-position of the imidazole ring in 1-heptyl-2-methylimidazole decreases the transport of most metal ions compared to 1-Heptylimidazole, except for copper(II). []

Q2: What are the structural characteristics of 1-Heptylimidazole and how is it used in material science?

A2: While the provided abstracts don't delve into the detailed spectroscopic data of 1-Heptylimidazole, they highlight its use in material science. 1-Heptylimidazole acts as a carrier within PIMs, which are composed of cellulose triacetate, o-nitrophenylpentyl ether, and the alkylimidazole. [] This composition suggests compatibility between 1-Heptylimidazole and these materials. The performance of these PIMs, characterized using atomic force microscopy (AFM), demonstrates the effectiveness of 1-Heptylimidazole in facilitating metal ion transport. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)